molecular formula C22H25N5O2 B2683412 6-Cyclopentyl-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione CAS No. 887671-87-6

6-Cyclopentyl-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione

Cat. No. B2683412
CAS RN: 887671-87-6
M. Wt: 391.475
InChI Key: GBPDDAJEIJJJDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopentyl-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C22H25N5O2 and its molecular weight is 391.475. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Mesoionic compounds, including purinone analogs, exhibit unique chemical behaviors due to their structural characteristics. Studies have shown these compounds to undergo specific reactions, such as hydrolytic ring-opening and 1,3-dipolar cycloadditions, leading to novel chemical entities (Coburn & Taylor, 1982). Such reactions are pivotal for synthesizing diverse chemical libraries for further pharmacological evaluation.

Pharmacological Applications

Research into arylpiperazinylalkyl purine derivatives has revealed their potential as ligands for serotoninergic and dopaminergic receptors, indicating possible antidepressant and anxiolytic-like activities. Docking studies suggest that modifications at specific positions on the purine ring can enhance receptor affinity and selectivity, laying the groundwork for developing new therapeutic agents (Zagórska et al., 2015).

Adenosine Receptor Antagonism

Tricyclic imidazo[2,1-i]purinones and related compounds have been investigated as adenosine receptor antagonists, showing increased water solubility and potential for therapeutic applications. Modifications to these structures have led to compounds with high affinity for A(2A) or A(3) adenosine receptors, which are important targets in various neurological and cardiovascular diseases (Müller et al., 2002).

Anticancer and Cytotoxicity Studies

Purine alkaloids isolated from marine organisms have demonstrated weak cytotoxicity against human cancer cell lines, suggesting a potential avenue for discovering novel anticancer compounds. The structural diversity of purine derivatives offers a rich source for developing new therapeutic agents with specific activities against various types of cancer cells (Qi, Zhang, & Huang, 2008).

properties

IUPAC Name

6-cyclopentyl-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-14-7-6-8-16(11-14)13-26-20(28)18-19(24(3)22(26)29)23-21-25(18)12-15(2)27(21)17-9-4-5-10-17/h6-8,11-12,17H,4-5,9-10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPDDAJEIJJJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3C=C(N4C5CCCC5)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopentyl-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione

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